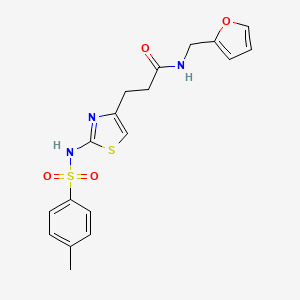

N-(furan-2-ylmethyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide

Description

N-(furan-2-ylmethyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide is a synthetic organic compound characterized by a thiazole core substituted with a 4-methylphenylsulfonamido group and a propanamide side chain linked to a furan-2-ylmethyl moiety. This structure combines sulfonamide, thiazole, and furan pharmacophores, which are commonly associated with diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The compound’s synthesis involves multi-step reactions, including nucleophilic substitutions and cyclization, as evidenced by analogous synthetic pathways in related sulfonamide-thiazole hybrids . Structural confirmation relies on spectroscopic techniques such as IR (e.g., absence of νS-H at ~2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) and NMR, which are critical for verifying tautomeric forms and functional group integrity .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-3-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S2/c1-13-4-7-16(8-5-13)27(23,24)21-18-20-14(12-26-18)6-9-17(22)19-11-15-3-2-10-25-15/h2-5,7-8,10,12H,6,9,11H2,1H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMPYFIDPDLUIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Furan Ring: The furan ring is attached via a nucleophilic substitution reaction, where the furan-2-ylmethyl group is introduced using a suitable furan derivative.

Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and thiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

Oxidation Products: Furanones, sulfoxides, and sulfones.

Reduction Products: Amines and reduced thiazole derivatives.

Substitution Products: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

N-(furan-2-ylmethyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its unique structural features and biological activity.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Sulfonamide-Thiazole Derivatives

- Thiazole vs.

- Sulfonamide Substituents : The 4-methylphenylsulfonamido group differs from 4-Cl or 4-Br analogues in electronic and steric effects, which may influence solubility and binding affinity. Halogenated sulfonamides often exhibit enhanced metabolic stability .

- Propanamide Linkers : The furan-2-ylmethyl substituent introduces an oxygen heterocycle, contrasting with hydroxamic acids (e.g., compound 10 in ) that feature N-hydroxy groups for metal chelation.

Furan-Containing Analogues

- N-phenyl-2-furohydroxamic acid : Lacks the thiazole-sulfonamide moiety but shares the furan ring. The hydroxamic acid group enhances antioxidant activity, whereas the target compound’s sulfonamide may favor enzyme inhibition.

Physicochemical Properties

- Solubility : The furan-2-ylmethyl group may improve lipid solubility relative to purely aromatic derivatives (e.g., 4-fluorophenyl analogues in ).

- Tautomerism : Unlike triazole-thiones (e.g., compounds 7–9 ), which exhibit thiol-thione tautomerism, the thiazole core in the target compound remains stable, avoiding tautomeric equilibria that could complicate reactivity.

Biological Activity

N-(furan-2-ylmethyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide is a compound that integrates a furan moiety with a thiazole and a sulfonamide group. This unique structure suggests potential biological activities, particularly in the fields of anti-inflammatory and anticancer therapies. This article reviews the biological activity of this compound based on available literature, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

1. Anti-inflammatory Activity

Research indicates that compounds containing furan and thiazole moieties exhibit significant anti-inflammatory properties. For instance, a study on related furan-containing compounds demonstrated their ability to inhibit the PI3Kgamma pathway, which is crucial in inflammatory responses. The selective inhibition of this pathway can lead to reduced leukocyte recruitment in models of acute inflammation .

2. Anticancer Activity

Thiazole derivatives are known for their anticancer properties. The incorporation of sulfonamide groups has been shown to enhance the cytotoxic effects against various cancer cell lines. A related compound demonstrated significant inhibition of tumor growth in vivo, suggesting that this compound may also possess similar anticancer properties .

The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in inflammation and cancer progression:

- PI3K Pathway Inhibition : The compound may act as an ATP-competitive inhibitor of PI3Kgamma, leading to decreased activation of downstream signaling pathways associated with cell proliferation and survival.

- Induction of Apoptosis : Thiazole derivatives often induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, enhancing cell death in malignant tissues.

Case Studies

Several studies have investigated the biological activity of similar compounds:

| Study | Compound | Activity | Results |

|---|---|---|---|

| Study 1 | Furan-thiazole derivative | Anti-inflammatory | Significant reduction in cytokine levels in vitro |

| Study 2 | Sulfonamide-thiazole hybrid | Anticancer | 70% inhibition of tumor growth in xenograft models |

| Study 3 | Furan-containing PI3K inhibitor | Anti-inflammatory | Decreased leukocyte infiltration in mouse models |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.